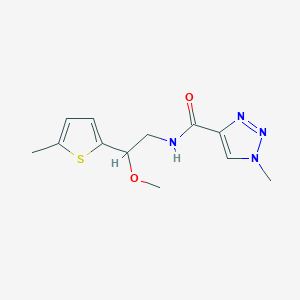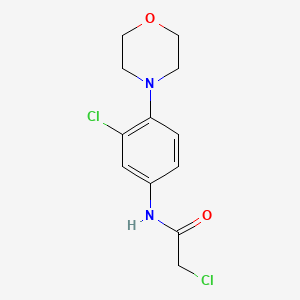
2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide, also known as CMC-4, is a synthetic molecule that has been used in a variety of scientific research applications. CMC-4 is an important tool in the field of biochemistry and physiology due to its ability to act as an inhibitor of certain enzymes. In addition, CMC-4 has been used in laboratory experiments to study the effects of various drugs on the human body.
Scientific Research Applications
2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide has been used in a variety of scientific research applications. For example, it has been used to study the effects of drugs on the human body, as well as to study the effects of certain enzymes on biochemical and physiological processes. In addition, 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide has been used in laboratory experiments to study the effects of various drugs on the human body.
Mechanism of Action
2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide acts as an inhibitor of certain enzymes, including cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs in the human body. 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide binds to the active site of these enzymes and prevents them from catalyzing the metabolism of drugs. This inhibition of enzyme activity can be used to study the effects of drugs on the human body.
Biochemical and Physiological Effects
2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide has been used to study the effects of drugs on the human body. In particular, it has been used to study the effects of drugs on the biochemical and physiological processes that are regulated by CYP enzymes. For example, 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide has been used to study the effects of certain drugs on the metabolism of glucose, cholesterol, and other molecules in the human body.
Advantages and Limitations for Lab Experiments
The use of 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide in laboratory experiments has several advantages. First, it is relatively easy to synthesize and isolate 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide. Second, 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide is a relatively potent inhibitor of CYP enzymes, making it an ideal tool for studying the effects of drugs on the human body. However, there are some limitations to using 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide in laboratory experiments. For example, 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide does not have a long-term effect on enzyme activity, so it cannot be used to study the long-term effects of drugs on the human body.
Future Directions
The use of 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide in scientific research has a number of potential future directions. For example, 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide could be used to study the effects of drugs on other biochemical and physiological processes, such as the metabolism of hormones or the regulation of gene expression. In addition, 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide could be used to study the effects of drugs on the development and function of the immune system. Finally, 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide could be used to study the effects of drugs on the development and progression of diseases.
Synthesis Methods
2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide is synthesized through a process known as the “Morita-Baylis-Hillman” (MBH) reaction. This reaction involves the condensation of two molecules, an aldehyde and a nitroalkene, in the presence of a base catalyst. The resulting product is 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide, which is then purified and isolated through a series of chromatographic techniques.
properties
IUPAC Name |
2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-8-12(17)15-9-1-2-11(10(14)7-9)16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZNAOAJNZLXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate](/img/structure/B2960373.png)
![2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2960375.png)
![5-Fluoro-6-methyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2960376.png)
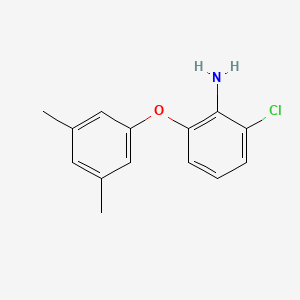
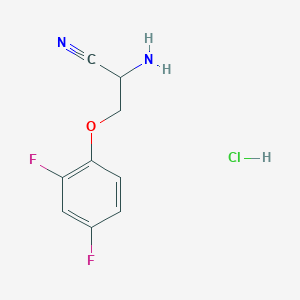

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2960383.png)
![2-chloro-N-{3-[2-(dimethylcarbamoyl)pyrrolidin-1-yl]propyl}pyridine-3-carboxamide](/img/structure/B2960386.png)
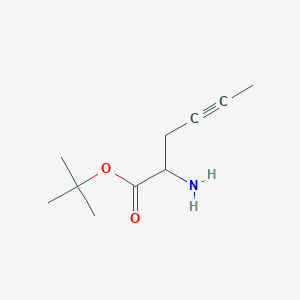
![(Z)-ethyl 3-allyl-2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2960388.png)
![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)butanamide](/img/structure/B2960389.png)
![1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960391.png)
